

Technical Whitepaper: Characterization and Profiling of 4'-Hydroxy Nimesulide

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Compound of Interest

Compound Name: 4'-Hydroxy Nimesulide

CAS No.: 109032-22-6

Cat. No.: B023224

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Executive Summary

In the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs), **4'-Hydroxy Nimesulide** (often designated as metabolite M1) represents the primary biotransformation product of Nimesulide.[1] For drug development professionals, this metabolite is not merely a clearance marker but a critical checkpoint in understanding the hepatotoxic liability associated with the parent drug.

This technical guide provides a rigorous characterization of **4'-Hydroxy Nimesulide**, detailing its physicochemical properties, metabolic genesis, and a validated LC-MS/MS quantification protocol. We move beyond basic data listing to explore the mechanistic reasons why accurate profiling of this specific metabolite is essential for safety assessment.

Physicochemical Characterization

4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of Nimesulide. Unlike the parent compound, the introduction of the hydroxyl group significantly alters the polarity and solubility profile, impacting its renal elimination.

Molecular Identity Table[2]

Property	Specification	Technical Note
Common Name	4'-Hydroxy Nimesulide	Also referred to as Metabolite M1
IUPAC Name	N-[4-nitro-2-(4-hydroxyphenoxy)phenyl]methanesulfonamide	Hydroxylation occurs at the para position of the phenoxy ring
CAS Registry Number	109032-22-6	Distinct from Nimesulide (51803-78-2)
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₆ S	Addition of one Oxygen atom to parent
Molecular Weight	324.31 g/mol	Average Mass
Monoisotopic Mass	324.0416 Da	Critical for High-Resolution Mass Spectrometry (HRMS)
pKa (Predicted)	~6.16	The sulfonamide proton is acidic; the phenolic -OH adds a second ionizable site
LogP	~2.2	Less lipophilic than Nimesulide (LogP ~2.[2][3][4]6)

Metabolic Pathway & Mechanism[5][6]

Understanding the formation of **4'-Hydroxy Nimesulide** is prerequisite to interpreting toxicity data. The biotransformation is primarily hepatic, mediated by Cytochrome P450 enzymes.[5]

The Bioactivation Paradox

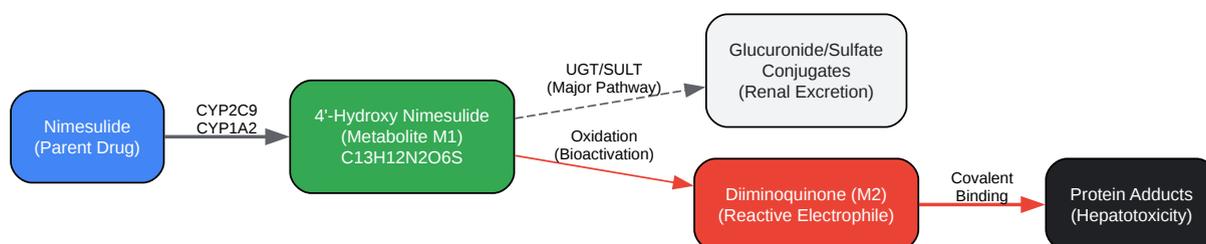
While 4'-hydroxylation is a detoxification step facilitating conjugation and excretion, the resulting metabolite (M1) retains the chemical structural alert (the nitro-aromatic amine motif) that can undergo further bioactivation.

- Phase I (Functionalization): Nimesulide is hydroxylated by CYP2C9 and CYP1A2 to form **4'-Hydroxy Nimesulide**.

- Phase II (Conjugation): The hydroxyl group serves as a handle for Glucuronidation (UGTs) or Sulfation (SULTs).
- Toxicity Branch: Under conditions of glutathione depletion or high oxidative stress, M1 can be further oxidized to a reactive Diiminoquinone (M2) intermediate. This electrophile can form covalent adducts with hepatic proteins, driving the idiosyncratic hepatotoxicity observed clinically.

Visualization: Metabolic Cascade

The following diagram illustrates the divergence between safe clearance and toxic activation.



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Figure 1: Biotransformation pathway of Nimesulide highlighting the central role of the 4'-Hydroxy metabolite (M1) in both clearance and potential toxicity.^{[3][6][7][8][9][10]}

Analytical Methodology: LC-MS/MS Quantification

For pharmacokinetic (PK) studies, distinguishing the metabolite from the parent drug is critical due to their structural similarity. The following protocol utilizes Negative Electrospray Ionization (ESI-), leveraging the acidic nature of the sulfonamide group for superior sensitivity.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but protein precipitation offers higher throughput for unstable metabolites.

- Aliquot: Transfer 100 μ L of human plasma into a 1.5 mL centrifuge tube.
- Internal Standard (IS): Add 10 μ L of Celecoxib or Nimesulide-d5 working solution (500 ng/mL).
- Precipitation: Add 300 μ L of ice-cold Acetonitrile (ACN). Vortex vigorously for 1 minute.
 - Note: The low temperature minimizes potential degradation of the nitro group.
- Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.
- Transfer: Transfer 200 μ L of the supernatant to an HPLC vial containing a glass insert.

B. Chromatographic Conditions[2][6][7][8][11]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 75 mm \times 4.6 mm, 3.5 μ m). [12]
- Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).
- Mobile Phase B: Acetonitrile.[2]
- Gradient:
 - 0-1 min: 20% B
 - 1-4 min: Ramp to 80% B
 - 4-5 min: Hold 80% B
 - 5.1 min: Re-equilibrate at 20% B.
- Flow Rate: 0.6 mL/min.

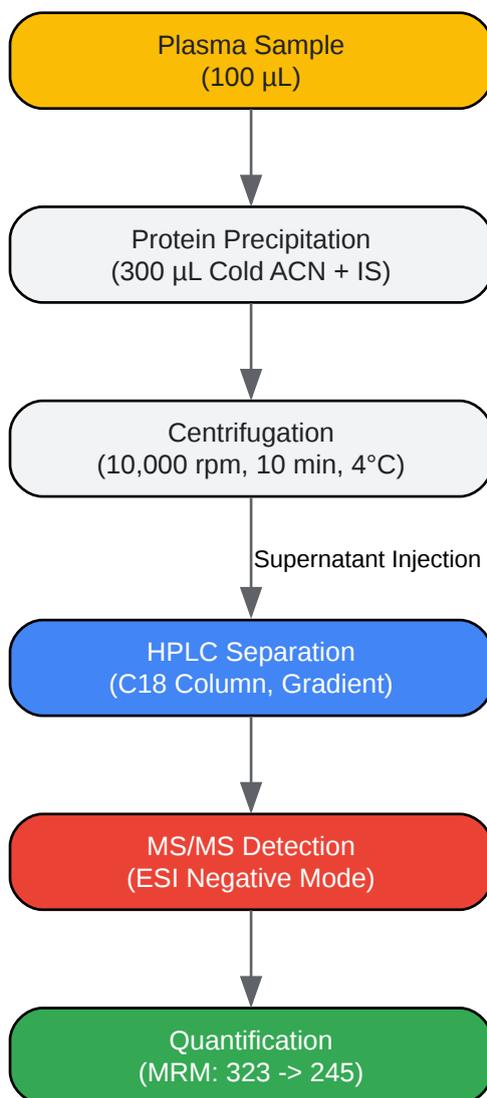
C. Mass Spectrometry Parameters (ESI-)

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
4'-Hydroxy Nimesulide	323.0 [M-H] ⁻	245.0	20	100
Nimesulide (Parent)	307.0 [M-H] ⁻	229.0	18	100
Celecoxib (IS)	380.0 [M-H] ⁻	316.0	22	100

Self-Validating Check: The transition 323.0 → 245.0 corresponds to the loss of the methanesulfonyl group (-78 Da) or specific fragmentation of the nitrophenoxy moiety. Ensure the ratio of the quantifier (245.0) to a qualifier ion (e.g., 229.0) remains constant within ±15%.^[2]

Visualization: Analytical Workflow



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Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of **4'-Hydroxy Nimesulide** from human plasma.

Toxicological Implications[2]

While **4'-Hydroxy Nimesulide** is often viewed as a stable "exit" molecule, its accumulation in patients with compromised renal function can lead to secondary toxicity.

- **Hepatotoxicity Marker:** High plasma levels of M1 relative to conjugates may indicate saturation of Phase II pathways (Glucuronidation), shunting the molecule toward the reactive quinone pathway (M2).

- Renal Handling: Unlike Nimesulide (which is lipophilic), M1 is more polar. In renal impairment, the half-life of M1 increases significantly (from ~3-5 hours to >10 hours), necessitating dose adjustments to prevent accumulation.

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